2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide is an organic compound with a molecular formula of C16H15N3O. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It features a cyano group, a pyridine ring, and a substituted phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 3-methylbenzylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then subjected to a cyano group introduction step using reagents such as sodium cyanide or potassium cyanide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridine ring play crucial roles in binding to these targets, often through hydrogen bonding or hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-methylphenyl)-3-(3-pyridinyl)acrylamide
- 2-cyano-N-(3-methylphenyl)-3-[4-(methylthio)phenyl]-2-propenamide
- 2-cyano-N-[(3-methylphenyl)methyl]acetamide
Uniqueness
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its cyano group, in particular, allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-3-2-4-15(9-12)19-16(20)14(11-17)10-13-5-7-18-8-6-13/h2-9,14H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPKXMWSRWWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.